

Commigileadin A: A Novel Triterpenoid from Commiphora gileadensis Aerial Parts

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Compound of Interest

Compound Name: *Canophyllal*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of a new friedelan triterpenoid, commigileadin A, from the aerial parts of *Commiphora gileadensis*. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and novel therapeutic agents.

Commiphora gileadensis L., a member of the Burseraceae family, is an aromatic shrub found in Africa, India, and the Arabian region.^{[1][2]} Traditionally, it has been used to treat a variety of ailments, including inflammatory disorders, gastrointestinal diseases, and infections.^{[1][2]} Phytochemical investigations of the aerial parts of this plant have led to the isolation of a new friedelan triterpenoid, designated as commigileadin A.^{[1][2]}

Isolation and Identification of Commigileadin A

Commigileadin A was isolated from the methanol extract of the aerial parts of *Commiphora gileadensis*.^{[1][2]} The isolation process involved several chromatographic techniques to separate the various phytoconstituents.^{[1][2]} Alongside the new triterpenoid, four known metabolites were also identified: Stigmasterol, naringenin, naringenin-4-methyl ether, and kaempferol.^{[1][2]}

The structure of commigileadin A was determined to be 3,11-dioxo-(D:A)-friedo-olean-27-al based on extensive spectroscopic analysis.^{[1][2]}

Table 1: Isolated Compounds from Commiphora gileadensis Aerial Parts

Compound Number	Compound Name	Compound Class
1	Commigileadin A	Friedelan Triterpenoid
2	Stigmasterol	Sterol
3	Naringenin	Flavonoid
4	Naringenin-4-methyl ether	Flavonoid
5	Kaempferol	Flavonoid

Experimental Protocols

2.1. Plant Material and Extraction

The aerial parts of Commiphora gileadensis (210 g) were powdered and extracted with methanol (4 x 2 L) at room temperature using an Ultra Turrax.[2] The combined methanol extract was then concentrated under reduced pressure to yield a brown residue (13 g).[2]

2.2. Fractionation and Isolation

The methanol extract residue was adsorbed onto silica gel and subjected to column chromatography (CC) using a gradient of chloroform, ethyl acetate, and methanol.[2] This process yielded three main fractions: a chloroform fraction (4.9 g), an ethyl acetate fraction (2.1 g), and a methanol fraction (5.4 g).[2]

The chloroform fraction (4.5 g) was further purified by silica gel column chromatography, eluting with a gradient of n-hexane:ethyl acetate.[2] This resulted in four subfractions: CGC-1 (75:25), CGC-2 (50:50), CGC-3 (25:75), and CGC-4 (100% EtOAc).[2] Commigileadin A (1) and the other known compounds (2-5) were isolated from these subfractions.[1][2]

2.3. Structure Elucidation

The chemical structures of the isolated compounds were determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3] The spectroscopic data

were compared with published literature to confirm the structures of the known compounds.[1]
[2]

2.4. Antimicrobial Activity Assay

The antimicrobial potential of commigileadin A was evaluated against a panel of microorganisms, including *Bacillus cereus*, *Escherichia coli*, *Staphylococcus aureus*, and *Clostridium albicans*. [1][2] The activity was assessed by measuring the inhibition zone diameter (IZD) and the minimum inhibitory concentration (MIC). [1][2] Ciprofloxacin was used as a positive control. [1][2]

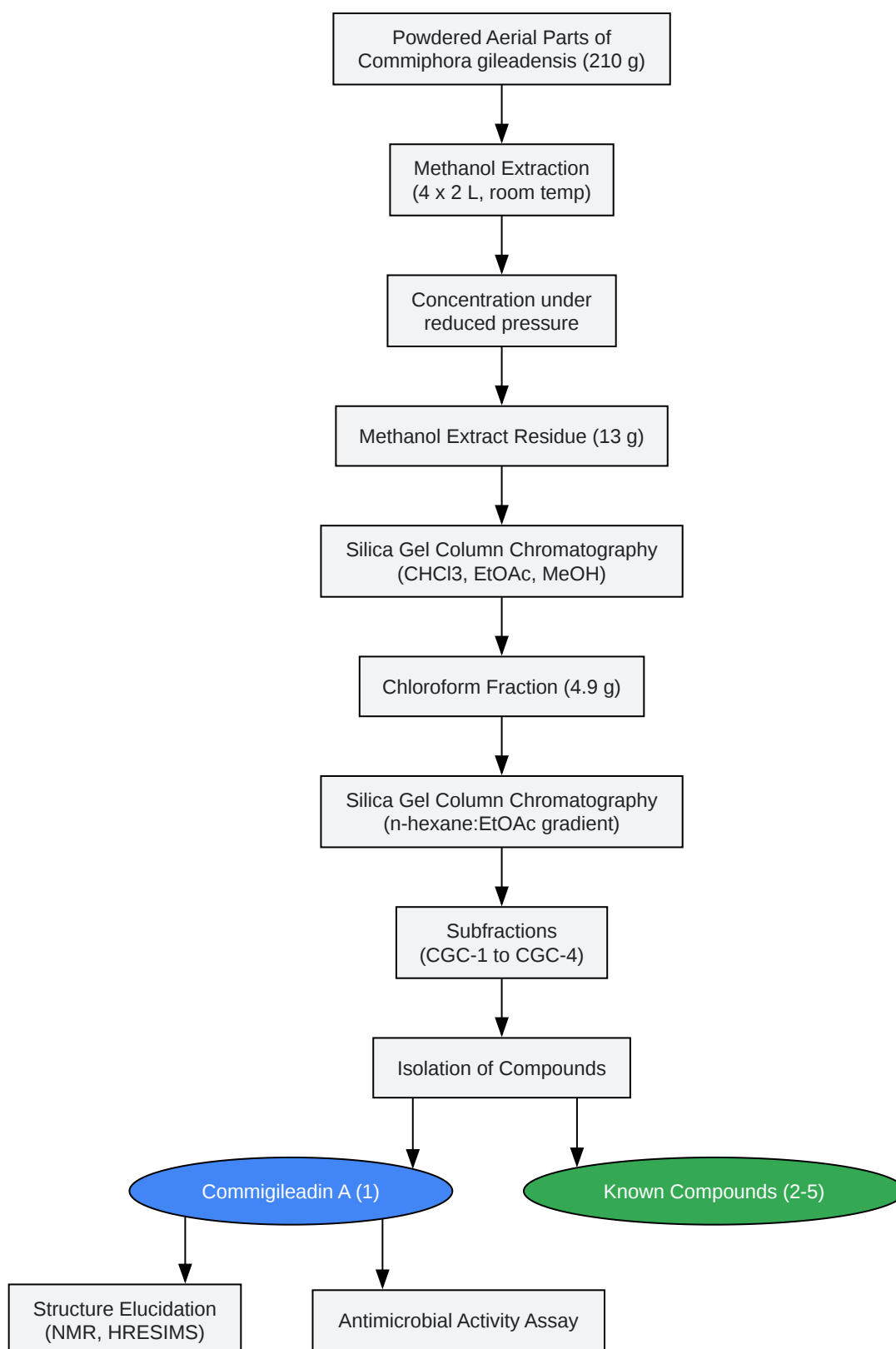
Quantitative Data

Table 2: Antimicrobial Activity of Commigileadin A (1)

Microorganism	Inhibition Zone Diameter (IZD) of Commigileadin A (mm)	Minimum Inhibitory Concentration (MIC) of Commigileadin A (µg/mL)	Inhibition Zone Diameter (IZD) of Ciprofloxacin (mm)	Minimum Inhibitory Concentration (MIC) of Ciprofloxacin (µg/mL)
<i>Bacillus cereus</i>	12.6	8.9	21.1	2.5
<i>Escherichia coli</i>	Not Reported	Not Reported	Not Reported	Not Reported
<i>Staphylococcus aureus</i>	Not Reported	Not Reported	Not Reported	Not Reported
<i>Clostridium albicans</i>	Not Reported	Not Reported	Not Reported	Not Reported

The results indicate that commigileadin A possesses moderate antimicrobial activity against *Bacillus cereus*. [1][2]

Visualizations



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